Isoscoparin

Description

This compound has been reported in Gentianopsis grandis, Gentiana depressa, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

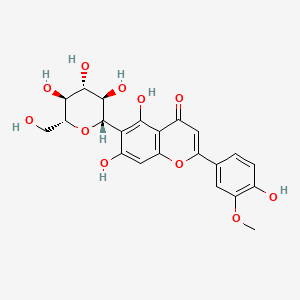

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-31-13-4-8(2-3-9(13)24)12-5-10(25)16-14(32-12)6-11(26)17(19(16)28)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-24,26-30H,7H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMUHHCFAXYRPO-DGHBBABESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941996 | |

| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20013-23-4 | |

| Record name | Isoscoparin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20013-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Isoscoparin

An In-depth Technical Guide to Isoscoparin: Structure, Quantitative Analysis, and Biological Activity

Introduction

This compound is a naturally occurring flavonoid, specifically a C-glycosylflavone, that has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2][3] Found in various plant species such as Gentiana algida, it is being investigated for its role in preventing and treating conditions like obesity.[1][2] This document provides a comprehensive technical overview of this compound's chemical structure, quantitative data from experimental studies, detailed analytical protocols, and its interaction with key biological signaling pathways.

Chemical Structure and Identification

This compound is structurally defined as a C-glycosyl compound consisting of the flavone chrysoeriol linked to a 1,5-anhydro-D-glucitol moiety at the 6th position.[4] This linkage makes it a trihydroxyflavone and a monomethoxyflavone derivative.[4]

Key identifiers for this compound are as follows:

-

IUPAC Name : 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[4][5]

-

CAS Number : 20013-23-4[4]

-

Synonyms : Chrysoeriol 6-C-glucoside, C-Glucosyl-6 chrysoeriol[4][5][]

The canonical SMILES representation of the molecule is: COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4--INVALID-LINK--CO)O)O)O)O)O.[4][7]

Quantitative Data

The following tables summarize key quantitative parameters related to the biological activity and analysis of this compound.

Table 1: Pharmacokinetic Parameters in Mice

| Parameter | Value | Conditions | Source |

| Bioavailability | 2.6% | Intravenous (5 mg/kg) and Intragastric (20 mg/kg) administration | [8][9] |

| Linear Range (UPLC-MS/MS) | 1-4000 ng/mL (r > 0.998) | Mouse Blood | [8][9] |

| Intra-day & Inter-day Precision | <12% | Mouse Blood | [8][9] |

| Accuracy | 86-112% | Mouse Blood | [8][9] |

| Recovery | >68% | Mouse Blood | [8][9] |

| Matrix Effect | 86-90% | Mouse Blood | [8][9] |

Table 2: In Vitro Activity & Solubility

| Parameter | Value | Conditions | Source |

| NO and TNF-α Inhibition | Significant inhibition | 2.0 µM concentration | [1] |

| Solubility in DMSO | 2.3 mg/mL (4.97 mM) | Sonication recommended | [1] |

| Solubility in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (5.41 mM) | Clear solution | [2] |

| Solubility in 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.41 mM) | Clear solution | [2] |

Experimental Protocols

UPLC-MS/MS Method for Pharmacokinetic Analysis in Mouse Blood

This protocol details the methodology used for the determination of this compound in mouse blood samples.[8][9]

A. Sample Preparation:

-

Blood samples are treated with a protein precipitant.

-

The precipitant used is a mixture of acetonitrile and methanol in a 9:1 volume ratio.

B. Chromatographic Separation:

-

System: Ultra-Performance Liquid Chromatography (UPLC).

-

Column: HSS T3 column.

-

Column Temperature: 40°C.

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: 0.1% Formic Acid in water.

-

Elution: A gradient elution procedure is employed.

C. Mass Spectrometric Detection:

-

System: Tandem Mass Spectrometry (MS/MS).

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis.

Preparation of this compound Solutions for In Vivo Experiments

This protocol describes the preparation of a clear, injectable solution of this compound.[2]

-

Prepare a stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution as an example:

-

Take 100 µL of the DMSO stock solution.

-

Add it to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

-

If any precipitation occurs, the solution can be gently heated or sonicated to aid dissolution.[2] It is recommended to prepare this working solution fresh on the day of use.[2]

Signaling Pathway Analysis

This compound has been shown to significantly inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1] TNF-α is a critical mediator of inflammation that initiates a signaling cascade upon binding to its receptor (TNFR), leading to the activation of the transcription factor NF-κB. The activation of NF-κB is a central event in the inflammatory response, promoting the expression of genes involved in inflammation. By inhibiting TNF-α, this compound can effectively suppress this downstream inflammatory signaling.

References

- 1. This compound | TNF | Fatty Acid Synthase | NO Synthase | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | C22H22O11 | CID 442611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biorlab.com [biorlab.com]

- 7. PubChemLite - this compound (C22H22O11) [pubchemlite.lcsb.uni.lu]

- 8. Determination of this compound in mouse blood using UPLC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Isoscoparin: A Technical Guide to its Natural Sources, Plant Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscoparin is a naturally occurring flavone, a class of flavonoids, recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution in the plant kingdom, methodologies for its extraction and quantification, and its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Plant Distribution of this compound

This compound has been identified in a diverse range of plant species, highlighting its widespread distribution across various plant families. The primary known sources of this compound are detailed below.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Gentiana algida Pall. | Gentianaceae | Aerial parts | [1][2][3][4] |

| Hordeum vulgare L. (Barley) | Poaceae | Leaves, Sprouts | [5][6] |

| Silene seoulensis Nakai | Caryophyllaceae | Not specified | [7] |

| Oryza sativa L. (Rice) | Poaceae | Bran, Leaves | [8][9] |

| Alliaria petiolata (M. Bieb.) Cavara & Grande (Garlic Mustard) | Brassicaceae | Seeds | |

| Isatis tinctoria L. (Woad) | Brassicaceae | Not specified | |

| Potamogeton natans L. (Broad-leaved Pondweed) | Potamogetonaceae | Not specified |

While the presence of this compound is confirmed in these species, quantitative data on its concentration remains limited and varies depending on the plant's geographical location, developmental stage, and environmental conditions. One study on various Gentiana species reported a total flavonoid content ranging from 12.92 to 78.14 mg/g in the herbs, though the specific concentration of this compound was not detailed[1]. Similarly, derivatives of this compound are noted as major flavonoid constituents in barley leaves, but precise quantitative data is not provided[5].

Experimental Protocols

The extraction, isolation, and quantification of this compound are critical steps for its further study and potential application. The following section outlines detailed methodologies based on established protocols.

General Extraction and Isolation of this compound from Plant Material

This protocol provides a general framework for the extraction and isolation of this compound from dried plant material.

1. Plant Material Preparation:

-

Air-dry the collected plant material (e.g., leaves, seeds) at room temperature or in an oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/water mixture) at room temperature for a period of 24-72 hours with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with an appropriate solvent. This method is particularly useful but should be used with caution for thermolabile compounds due to the sustained heat.

-

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields in shorter extraction times.

3. Filtration and Concentration:

-

Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

4. Fractionation and Isolation:

-

The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is typically found in the more polar fractions.

-

Column chromatography is a key step for the isolation of pure this compound. The fraction containing this compound can be subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol).

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the this compound-rich fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is based on a validated method for the quantification of this compound in Silene seoulensis extract and can be adapted for other plant matrices[7].

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a Diode Array Detector (DAD) is recommended.

-

Column: A C18 reversed-phase column (e.g., Unison US-C18, 4.6 x 250 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient elution using 0.05% (v/v) trifluoroacetic acid (TFA) in water (Solvent A) and methanol (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 330 nm.

-

Injection Volume: 10-20 µL.

2. Preparation of Standard and Sample Solutions:

-

Standard Solution: Prepare a stock solution of pure this compound (of known concentration) in methanol. Create a series of calibration standards by diluting the stock solution to various known concentrations.

-

Sample Solution: Accurately weigh the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. Method Validation:

-

Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by injecting a standard solution multiple times. The relative standard deviation (RSD) should be less than 2%.

-

Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank sample matrix with a known amount of this compound standard and calculate the percentage recovery. Recoveries in the range of 98-102% are generally considered acceptable.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For the cited method, the LOD and LOQ for this compound were 0.02 mg/mL and 0.07 mg/mL, respectively[7].

4. Quantification:

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Signaling Pathways and Biological Activities

This compound, as a flavonoid, is anticipated to exert its biological effects through the modulation of various cellular signaling pathways. Its known antioxidant and anti-inflammatory properties suggest interactions with key pathways that regulate cellular stress and inflammatory responses.

Antioxidant Activity and the Nrf2 Signaling Pathway

The antioxidant properties of many flavonoids are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Caption: this compound's potential activation of the Nrf2 antioxidant pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cascade ultimately enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in a multitude of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many flavonoids have been shown to exert anti-inflammatory effects by inhibiting this pathway.

Caption: this compound's potential inhibition of the NF-κB inflammatory pathway.

In its inactive state, NF-κB is bound to its inhibitory protein, IκBα, in the cytoplasm. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2). This compound is hypothesized to inhibit this pathway, potentially by preventing the activation of the IKK complex, thereby suppressing the inflammatory response.

Conclusion

This compound is a promising flavonoid with a notable presence in several plant species and demonstrates significant potential for therapeutic applications due to its antioxidant and anti-inflammatory properties. This guide has provided a foundational understanding of its natural distribution, methods for its scientific investigation, and its likely mechanisms of action at the cellular level. Further research is warranted to fully elucidate the quantitative distribution of this compound in the plant kingdom and to explore its full therapeutic potential through rigorous preclinical and clinical studies. The methodologies and pathway diagrams presented herein offer a robust starting point for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS 20013-23-4|DC Chemicals [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Variation of Saponarin Content in Barley Sprouts (Hordeum vulgare L.) by Natural Light Shielding: Implication of the Importance of Light Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Method Development of this compound in Silene seoulensis Extract Using HPLC -Journal of the Society of Cosmetic Scientists of Korea | Korea Science [koreascience.kr]

- 8. Phytochemical screening, quantitative analysis of cyanidin-3-O-glucoside content, and anticancer activity of novel rice bran (Tubtim Chumphae rice) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemical screening, quantitative analysis of cyanidin-3-O-glucoside content, and anticancer activity of novel rice bran (Tubtim Chumphae rice) - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoscoparin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscoparin is a naturally occurring C-glycosylflavone found in various plant species, including Gentiana algida Pall. and the seeds of Alliaria petiolata[1][2]. As a member of the flavonoid class, it has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-adipogenic properties[1][2][3]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its known signaling pathways to support further research and drug development endeavors.

Physical and Chemical Properties

This compound, a C-glycosyl compound, consists of the flavone chrysoeriol attached to a glucose moiety at the C-6 position[4]. Its structural characteristics and physicochemical properties are summarized below.

General and Structural Data

| Property | Value | Source(s) |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [4][5] |

| Synonyms | C-Glucosyl-6 chrysoeriol, Chrysoeriol 6-C-glucoside, Isoscoparine | [1][4][5] |

| CAS Number | 20013-23-4 | [1][3][4] |

| Molecular Formula | C₂₂H₂₂O₁₁ | [1][3][4] |

| Molecular Weight | 462.40 g/mol | [2][3][4] |

| Appearance | Solid | [2][3] |

| Color | Off-white to light yellow | [2][3] |

| Purity (Typical) | >98% (HPLC) | [1][5] |

Solubility

The solubility of this compound is a critical factor for its use in experimental settings. It is soluble in dimethyl sulfoxide (DMSO) and can be prepared in various solvent systems for in vitro and in vivo studies[1][2][3]. Sonication is often recommended to aid dissolution[3].

| Solvent/System | Concentration/Solubility | Source(s) |

| DMSO | 100 mg/mL (216.26 mM) (Requires sonication) | [2] |

| DMSO | 2.3 mg/mL (4.97 mM) (Sonication recommended) | [3] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.41 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [2] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (5.41 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [2] |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL (5.41 mM) in 10% DMSO + 90% Corn Oil | [2] |

Storage and Stability

Proper storage is essential to maintain the integrity of this compound. The compound is reported to be unstable in solution and should be used soon after preparation[3]. It should also be protected from direct sunlight and moisture[2][3].

| Form | Storage Temperature | Duration | Source(s) |

| Powder | -20°C | 3 years | [3] |

| In Solvent | -80°C | 6 months | [2] |

| In Solvent | -20°C | 1 month | [2] |

Spectroscopic Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the proton and carbon skeleton of the molecule, confirming the flavone structure and the attachment and conformation of the C-glycosyl moiety.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns, which help in confirming the identity and structure of the compound[4]. The precursor ion is observed at m/z 463 [M+H]⁺ in positive ion mode and m/z 461 [M-H]⁻ in negative ion mode[4].

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the characteristic absorption maxima of the flavone chromophore, which is useful for quantification and identification.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification from Gentiana algida

The following protocol is a general procedure for the extraction and isolation of flavonoids, including this compound, from Gentiana algida.

-

Extraction:

-

Air-dry the whole plant material of Gentiana algida and pulverize it into a fine powder.

-

Macerate the powdered plant material (e.g., 4.5 kg) with 95% ethanol (e.g., 30 L) at room temperature. Repeat the extraction process four times, with each extraction lasting for 7 days to ensure maximum yield.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

-

-

Solvent Partitioning:

-

Suspend the crude residue in water and perform sequential liquid-liquid partitioning.

-

First, partition against petroleum ether to remove non-polar compounds like fats and waxes. Discard the petroleum ether fraction.

-

Next, partition the remaining aqueous layer against ethyl acetate (EtOAc). The flavonoids, including this compound, will preferentially move into the EtOAc phase.

-

Collect the EtOAc fraction and concentrate it under reduced pressure to yield a flavonoid-rich extract.

-

-

Chromatographic Purification:

-

Subject the concentrated EtOAc extract to column chromatography over a silica gel stationary phase.

-

Elute the column with a gradient solvent system, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing the compound of interest (this compound).

-

Perform further purification of the combined fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS).

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color. Store it in the dark at 4°C.

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO or methanol.

-

Test Solutions: Prepare a series of dilutions of this compound from the stock solution to achieve a range of final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Positive Control: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the this compound test solutions (or positive control, or solvent blank) to the respective wells.

-

Mix the contents of the wells gently.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control = Absorbance of the DPPH solution with the solvent blank.

-

A_sample = Absorbance of the DPPH solution with the this compound sample.

-

-

The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO production is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.

-

Cell Culture and Plating:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control groups.

-

Incubate the plate for another 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 2.5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) just before use.

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Anti-adipogenic Activity: Oil Red O Staining

This protocol quantifies lipid accumulation in 3T3-L1 cells, a common model for studying adipogenesis.

-

Cell Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence in a growth medium (DMEM with 10% bovine calf serum).

-

Two days post-confluence, induce differentiation by switching to a differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Treat the cells with various concentrations of this compound during this differentiation period.

-

After 2-3 days, replace the medium with an insulin-containing medium (DMEM with 10% FBS and 10 µg/mL insulin) for another 2 days.

-

Maintain the cells in a maintenance medium (DMEM with 10% FBS), changing it every 2-3 days until mature adipocytes with visible lipid droplets form (typically 8-10 days post-induction).

-

-

Oil Red O Staining Procedure:

-

Preparation of Oil Red O Solution: Prepare a stock solution of 0.5% Oil Red O in isopropanol. To make the working solution, mix 6 parts of the stock solution with 4 parts of distilled water and allow it to sit for 20 minutes. Filter the solution to remove any precipitate.

-

Wash the differentiated cells twice with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin in PBS for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Allow the wells to dry completely.

-

Add the filtered Oil Red O working solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the staining solution and wash the cells multiple times with water until the wash water is clear.

-

-

Quantification:

-

Visually inspect and photograph the cells under a microscope to observe lipid droplets (stained red).

-

For quantification, elute the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

-

Transfer the eluate to a new 96-well plate and measure the absorbance at 510 nm. The absorbance is directly proportional to the amount of lipid accumulated.

-

Biological Activity and Signaling Pathways

This compound exhibits several biological activities by modulating key cellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to significantly inhibit the production of the pro-inflammatory mediators nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages[3]. This effect is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Anti-adipogenic Activity

This compound demonstrates potential in the prevention and treatment of obesity through its anti-adipogenic effects. It has been shown to inhibit lipid accumulation in 3T3-L1 preadipocytes. This is achieved by down-regulating key adipogenic transcription factors such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα). This regulation is often linked to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

General Experimental Workflow

The study of this compound, from natural source to biological validation, follows a structured workflow.

References

Isoscoparin's Antioxidant Mechanism of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscoparin, a naturally occurring C-glycosylflavone, is emerging as a compound of significant interest due to its potential antioxidant properties. This technical guide delves into the core mechanisms through which this compound is proposed to exert its antioxidant effects, offering a valuable resource for researchers in pharmacology and drug discovery. The multifaceted antioxidant strategy of this compound likely involves direct radical scavenging, metal ion chelation, and the modulation of intracellular antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway. This document provides a comprehensive overview of these mechanisms, supported by data from related flavonoid compounds, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their antioxidant capabilities. This compound, a C-glycosyl derivative of apigenin, stands out due to the structural stability conferred by the C-glycosidic bond, which may enhance its bioavailability and efficacy in vivo compared to its O-glycoside counterparts. Understanding the precise mechanisms by which this compound mitigates oxidative stress is crucial for its development as a potential therapeutic agent.

Direct Antioxidant Mechanisms

This compound likely employs direct mechanisms to neutralize free radicals and reduce oxidative damage. These mechanisms are intrinsic to its chemical structure.

Radical Scavenging Activity

The primary direct antioxidant action of flavonoids like this compound is their ability to donate a hydrogen atom or an electron to free radicals, thereby stabilizing them. The antioxidant capacity of C-glycosylflavones is significantly influenced by the number and arrangement of hydroxyl groups on their aromatic rings. While specific quantitative data for this compound is limited, studies on structurally similar C-glycosylflavones provide valuable insights into its potential radical scavenging efficacy.

Table 1: Radical Scavenging Activity of this compound and Related Flavonoids (Illustrative)

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| This compound | DPPH | Data Not Available | Ascorbic Acid | ~40-50 |

| This compound | ABTS | Data Not Available | Trolox | ~10-20 |

| Isoorientin | DPPH | ~9-10 | - | - |

| Orientin | DPPH | ~9-10 | - | - |

Note: IC50 values are indicative and can vary based on experimental conditions. Data for isoorientin and orientin are provided as a proxy for the potential activity of this compound due to structural similarity.

-

Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Reaction Mixture : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

-

Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture : Add 10 µL of various concentrations of this compound or a standard (e.g., Trolox) to 1 mL of the diluted ABTS•+ solution.

-

Incubation : Allow the reaction to proceed for 6 minutes at room temperature.

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Flavonoids with specific structural features can chelate these metal ions, rendering them inactive. The ability of this compound to chelate metal ions is an important aspect of its antioxidant profile.

Table 2: Metal Chelating Activity of this compound and Related Flavonoids (Illustrative)

| Compound | Metal Ion | % Chelation (at a given concentration) | Reference Compound |

| This compound | Fe²⁺ | Data Not Available | EDTA |

| This compound | Cu²⁺ | Data Not Available | EDTA |

-

Reaction Mixture : Mix 50 µL of various concentrations of this compound with 1.55 mL of deionized water and 50 µL of a 2 mM FeCl₂ solution.

-

Initiation : Initiate the reaction by adding 100 µL of a 5 mM ferrozine solution.

-

Incubation : Incubate the mixture at room temperature for 10 minutes.

-

Measurement : Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm. A lower absorbance indicates higher chelating activity.

-

Calculation : The percentage of Fe²⁺ chelation is calculated as: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100 EDTA can be used as a positive control.

Indirect Antioxidant Mechanisms: Modulation of Cellular Defenses

Beyond direct chemical interactions, this compound is hypothesized to exert a more profound and lasting antioxidant effect by upregulating the endogenous antioxidant defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or oxidative stress can induce conformational changes in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

Upstream Regulation: Potential Role of PI3K/Akt Pathway

The activation of Nrf2 by flavonoids can be mediated by various upstream signaling kinases. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is one such critical regulator. It is plausible that this compound could activate this pathway, leading to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a kinase that promotes Nrf2 degradation. Inhibition of GSK-3β would therefore lead to Nrf2 stabilization and activation.

Downstream Effects: Upregulation of Antioxidant Enzymes

The activation of Nrf2 by this compound would lead to the enhanced expression of a suite of phase II detoxifying and antioxidant enzymes.

Table 3: Key Antioxidant Enzymes Regulated by the Nrf2 Pathway

| Enzyme | Function |

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme to produce the antioxidant biliverdin. |

| NAD(P)H:Quinone Oxidoreductase 1 (NQO1) | A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals. |

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. |

| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reductant. |

-

Cell Culture and Treatment : Culture appropriate cells (e.g., hepatocytes, keratinocytes) and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis : Harvest the cells and prepare cell lysates.

-

Protein Quantification : Determine the total protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

Enzyme Activity Assays :

-

SOD Activity : Measure using a commercial kit that typically employs a colorimetric method based on the inhibition of a formazan dye formation.

-

CAT Activity : Measure by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.

-

GPx Activity : Measure using a coupled assay that monitors the oxidation of NADPH at 340 nm.

-

-

Data Analysis : Normalize the enzyme activity to the total protein concentration and express the results as a fold change relative to the untreated control.

Summary of Antioxidant Mechanisms

The antioxidant action of this compound is a coordinated effort involving both direct and indirect mechanisms.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural antioxidant compound. Its proposed mechanism of action is multifaceted, combining direct radical scavenging and metal chelation with the indirect, yet more sustained, effect of upregulating the cellular antioxidant machinery via the Nrf2 signaling pathway. While the precise quantitative contributions of each mechanism require further elucidation through direct experimental evidence for this compound, the data from structurally related C-glycosylflavones provide a strong foundation for these hypotheses.

Future research should focus on:

-

Quantitative analysis : Determining the IC50 values of this compound in a range of antioxidant assays.

-

Cellular studies : Investigating the specific effects of this compound on the expression and activity of antioxidant enzymes in various cell models of oxidative stress.

-

Mechanism validation : Confirming the activation of the Nrf2 pathway by this compound, including the identification of upstream signaling molecules such as PI3K/Akt.

-

In vivo studies : Evaluating the bioavailability and antioxidant efficacy of this compound in preclinical animal models of diseases associated with oxidative stress.

A thorough investigation into these areas will be instrumental in validating the therapeutic potential of this compound and paving the way for its development as a novel agent for the prevention and treatment of oxidative stress-related pathologies.

Isoscoparin Derivatives: A Technical Guide to Their Natural Occurrence, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscoparin, a C-glycosylflavone, and its derivatives represent a class of natural compounds with significant therapeutic potential. Found in a variety of plant species, these molecules exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuraminidase inhibitory effects. This technical guide provides an in-depth overview of this compound derivatives, detailing their natural sources, chemical diversity, and mechanisms of action. Furthermore, it offers comprehensive experimental protocols for their extraction, isolation, and biological evaluation, aiming to equip researchers and drug development professionals with the necessary knowledge to advance the study and application of these promising compounds.

Introduction to this compound and Its Derivatives

This compound, chemically known as chrysoeriol 6-C-glucoside, is a flavonoid characterized by a C-glycosidic bond, which confers greater stability compared to O-glycosides. This structural feature makes this compound and its derivatives particularly interesting for pharmacological development. The core structure of this compound can be modified through glycosylation and acylation, leading to a variety of derivatives with diverse biological properties.

Natural Occurrence of this compound and Its Derivatives

This compound and its derivatives are predominantly found in the plant kingdom. Notable sources include:

-

Grasses (Poaceae family): Barley (Hordeum vulgare) and wheat (Triticum aestivum) are significant sources of this compound and its acylated glycosides.[1]

-

Gentian family (Gentianaceae): Species such as Gentiana algida are known to contain this compound.[2][3]

-

Rice (Oryza sativa): Yellow grain mutants of rice have been shown to accumulate this compound-2′′-O-glucoside.[4]

-

Other Plants: this compound has also been identified in Alliaria petiolata.

The presence and concentration of these compounds can vary depending on the plant species, cultivar, and environmental conditions.

Chemical Diversity of this compound Derivatives

The structural diversity of this compound derivatives arises primarily from further glycosylation or acylation of the initial glucose moiety. Some of the key identified derivatives include:

-

This compound-2′′-O-glucoside: A diglycoside where a second glucose unit is attached to the 2'' position of the C-linked glucose.[4]

-

This compound-7-O-glucoside: An O-glycosylated derivative.

-

Acylated this compound Glycosides: In barley, this compound-7-O-[6-acyl]-glucosides have been identified, where the acyl group can be a phenolic acid like ferulic or sinapic acid.[1]

Table 1: Known this compound Derivatives and Their Natural Sources

| Derivative Name | Core Structure Modification | Natural Source(s) |

| This compound | Chrysoeriol 6-C-glucoside | Gentiana algida, Hordeum vulgare, Triticum aestivum |

| This compound-2′′-O-glucoside | Additional O-linked glucose at 2''-position | Oryza sativa (yellow grain mutant) |

| This compound-7-O-glucoside | O-linked glucose at 7-position | Hordeum vulgare |

| This compound-7-O-[6-feruloyl]-glucoside | Ferulic acid acylated to the 7-O-glucose | Hordeum vulgare |

| This compound-7-O-[6-sinapoyl]-glucoside | Sinapic acid acylated to the 7-O-glucose | Hordeum vulgare |

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a spectrum of biological activities that are of significant interest for drug development.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties. It significantly inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[2] A concentration of 2.0 μM this compound has been shown to be effective in this inhibition.[2] The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB signaling pathway.

Antioxidant Activity

Like many flavonoids, this compound and its glycosides possess antioxidant properties.[2][3][4] This activity is attributed to their ability to scavenge free radicals, which plays a role in preventing oxidative stress-related diseases.

Neuraminidase Inhibition

Certain this compound derivatives have been identified as inhibitors of neuraminidase, a key enzyme in the influenza virus life cycle. This suggests a potential role for these compounds in the development of antiviral agents.

Table 2: Summary of Biological Activities and Quantitative Data for this compound and Its Derivatives

| Compound | Biological Activity | Assay | Key Findings |

| This compound | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Significant inhibition of NO and TNF-α production at 2.0 μM.[2] |

| This compound | Antioxidant | Various in vitro assays | Possesses antioxidant activity.[2][3] |

| This compound-2′′-O-glucoside | Antioxidant | Not specified | Shows antioxidant activity.[4] |

| This compound Derivatives | Neuraminidase Inhibition | Not specified | Identified as neuraminidase inhibitors. |

Signaling Pathways

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, TNF-α is produced, which then acts as a potent activator of the NF-κB pathway. This leads to the transcription of pro-inflammatory genes. This compound's inhibition of TNF-α production suggests an upstream regulatory role in this cascade.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound Derivatives

The following is a general workflow for the extraction and isolation of this compound and its derivatives from plant material.

Caption: General workflow for extraction and isolation.

Detailed Methodology:

-

Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in 70% ethanol (or methanol) at room temperature for 24-48 hours with occasional shaking.

-

Alternatively, use Soxhlet extraction for a more exhaustive extraction.

-

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Partitioning: Suspend the concentrated extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound and its less polar derivatives are typically found in the ethyl acetate fraction.

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on Sephadex LH-20, eluting with methanol or a methanol-chloroform mixture.

-

Alternatively, use silica gel column chromatography with a gradient of chloroform and methanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compounds of interest using preparative HPLC with a C18 column and a mobile phase gradient of water and acetonitrile or methanol.

-

Structure Elucidation: Identify the purified compounds using spectroscopic techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) and TNF-α Inhibition

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (this compound or its derivatives) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

-

TNF-α Measurement (ELISA):

-

Measure the concentration of TNF-α in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of NO and TNF-α production compared to the LPS-stimulated control. Determine the IC50 value for each compound.

Antioxidant Activity Assay: DPPH Radical Scavenging

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

Add various concentrations of the test compound to the DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The scavenging activity is indicated by the decrease in absorbance. Determine the IC50 value.

Neuraminidase Inhibition Assay

-

Enzyme and Substrate Preparation: Use a commercially available neuraminidase enzyme and the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Assay Procedure:

-

In a 96-well plate, pre-incubate the neuraminidase enzyme with various concentrations of the test compound for a specified time.

-

Initiate the reaction by adding the MUNANA substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).

-

-

Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Data Analysis: Calculate the percentage inhibition of neuraminidase activity and determine the IC50 value.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of natural products with demonstrated anti-inflammatory, antioxidant, and potential antiviral activities. Their natural abundance, particularly in common cereal crops, makes them attractive candidates for further research and development. Future studies should focus on:

-

Comprehensive profiling of derivatives: A more systematic investigation into the full range of this compound derivatives in various natural sources.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety: Evaluating the therapeutic potential of this compound derivatives in animal models of inflammatory and other diseases.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing new derivatives to optimize their biological activity and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the promising therapeutic applications of this compound and its derivatives. The detailed methodologies and summarized data herein are intended to facilitate and accelerate future discoveries in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | TNF | Fatty Acid Synthase | NO Synthase | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Isoscoparin Extraction and Purification from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoscoparin

This compound is a flavonoid compound found in various medicinal plants, notably in species of the Gentiana and Alliaria genera.[1] It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-adipogenic activities.[1][2] As a result, robust and efficient methods for its extraction and purification are crucial for advancing research and development in pharmaceuticals and nutraceuticals.

These application notes provide detailed protocols for the extraction of this compound from plant material, followed by its purification using various chromatographic techniques. Additionally, a quantitative analysis method is described, and relevant data is presented in tabular format for easy reference. Visual workflows and a proposed signaling pathway are also included to aid in the understanding of the experimental processes and the compound's biological context.

Application Note 1: Extraction of this compound from Gentiana algida Pall.

This note describes a conventional solvent extraction method for obtaining a flavonoid-rich extract containing this compound from the powdered plant material of Gentiana algida Pall. The process involves an initial extraction with ethanol, followed by liquid-liquid partitioning to remove non-polar and highly polar impurities.

Protocol 1.1: Solvent Extraction and Partitioning

Objective: To extract and partially purify this compound from dried and powdered Gentiana algida Pall.

Materials:

-

Dried and powdered Gentiana algida Pall. plant material

-

95% Ethanol (EtOH)

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper and funnel

-

Beakers and flasks

Procedure:

-

Maceration: Weigh 1 kg of the powdered Gentiana algida plant material and place it in a large container. Add 10 L of 95% ethanol and allow it to macerate at room temperature for 7 days, with occasional stirring.

-

Filtration and Concentration: After 7 days, filter the mixture to separate the plant residue from the ethanol extract. Repeat the extraction of the residue three more times with fresh ethanol. Combine all the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue.

-

Solvent Partitioning:

-

Suspend the crude residue in 1 L of deionized water.

-

Transfer the aqueous suspension to a separatory funnel and extract it three times with 1 L of petroleum ether to remove non-polar compounds. Discard the petroleum ether fractions.

-

Subsequently, extract the aqueous layer three times with 1 L of ethyl acetate. This compound will partition into the ethyl acetate phase.

-

Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the crude this compound-rich extract.

-

-

Drying and Storage: Dry the resulting extract in a vacuum oven at 40°C to remove any residual solvent. Store the dried extract at 4°C in a desiccator for further purification.

Application Note 2: Purification of this compound

This section details three common chromatographic techniques for the purification of this compound from the crude extract: column chromatography for initial fractionation, High-Speed Counter-Current Chromatography (HSCCC) for intermediate purification, and preparative High-Performance Liquid Chromatography (Prep-HPLC) for final polishing to high purity.

Protocol 2.1: Column Chromatography

Objective: To perform an initial separation of this compound from other compounds in the crude extract.

Materials:

-

Crude this compound-rich extract

-

Silica gel (60-120 mesh)

-

Glass column

-

Solvents: Chloroform (CHCl₃) and Methanol (MeOH)

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into a glass column.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20 v/v CHCl₃:MeOH).

-

Fraction Collection: Collect the eluate in fractions of a fixed volume.

-

Analysis: Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., CHCl₃:MeOH 9:1). Visualize the spots under UV light (254 nm and 365 nm).

-

Pooling and Concentration: Combine the fractions containing the this compound-rich portions based on the TLC analysis and concentrate them to dryness.

Protocol 2.2: High-Speed Counter-Current Chromatography (HSCCC)

Objective: To further purify the this compound-containing fractions obtained from column chromatography.

Materials:

-

This compound-enriched fraction

-

HSCCC instrument

-

Solvents: Ethyl acetate, n-butanol, and water

-

HPLC for purity analysis

Procedure:

-

Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate:n-butanol:water (4:1:5, v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Instrument Setup:

-

Fill the column with the stationary phase (upper phase).

-

Set the revolution speed to 800-900 rpm.

-

-

Sample Injection: Dissolve the this compound-enriched fraction in a small volume of the mobile phase (lower phase) and inject it into the HSCCC system.

-

Elution: Pump the mobile phase through the column at a flow rate of 1.5-2.0 mL/min.

-

Fraction Collection and Analysis: Collect the eluted fractions and analyze them by HPLC to determine the purity of this compound in each fraction.

-

Pooling and Concentration: Combine the high-purity fractions and evaporate the solvent to obtain purified this compound.

Protocol 2.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve high-purity this compound for research and drug development purposes.

Materials:

-

Purified this compound from HSCCC

-

Preparative HPLC system with a UV detector

-

C18 preparative column (e.g., 250 x 20 mm, 5 µm)

-

Solvents: Acetonitrile (ACN) and 0.1% formic acid in water

-

HPLC vials

Procedure:

-

Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

-

Method Development: Develop a suitable gradient elution method on an analytical HPLC system first to optimize the separation. A typical gradient might be:

-

0-5 min: 10% B

-

5-30 min: 10-40% B

-

30-35 min: 40-90% B

-

35-40 min: 90% B (hold)

-

40-45 min: 90-10% B (re-equilibration)

-

-

Sample Preparation: Dissolve the purified this compound in a minimal amount of the initial mobile phase composition.

-

Injection and Fractionation: Inject the sample onto the preparative column and collect the fractions corresponding to the this compound peak based on the retention time determined during method development.

-

Purity Analysis and Final Processing: Analyze the purity of the collected fractions using analytical HPLC. Combine the fractions with the desired purity and remove the solvent by lyophilization to obtain pure this compound.

Application Note 3: Quantitative Analysis of this compound

This note provides a protocol for the quantitative analysis of this compound in plant extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.

Protocol 3.1: UPLC-MS/MS Analysis

Objective: To accurately quantify the concentration of this compound in a plant extract.

Materials:

-

Plant extract containing this compound

-

This compound analytical standard

-

UPLC-MS/MS system

-

HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (LC-MS grade)

-

Methanol (LC-MS grade)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve a known weight of the plant extract in methanol, filter through a 0.22 µm syringe filter, and dilute as necessary to fall within the calibration range.

-

-

UPLC-MS/MS Conditions:

-

Column: HSS T3 column.

-

Column Temperature: 40°C.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate this compound from other components.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound need to be determined by infusing the standard solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

-

Data Presentation

Table 1: Extraction Yield of Flavonoids from Plant Material

| Plant Material | Extraction Method | Solvent | Yield of Crude Extract (%) | Reference |

| Gentiana algida | Maceration | 95% Ethanol | Not Reported | [3] |

| Syzygium nervosum Fruits | Microwave-Assisted | Ethanol | Not Reported | [4] |

| Phyllostachys heterocycla Leaves | Microwave-Assisted | 78.1% Ethanol | 4.67% | [5] |

| Carica papaya Leaves | Maceration | Methanol | 12.5% | [6] |

Table 2: Purification of this compound

| Purification Step | Purity Achieved (%) | Recovery (%) | Notes |

| Crude Ethyl Acetate Extract | 5-15% (Estimated) | - | Purity can vary significantly based on the plant source and extraction conditions. |

| Column Chromatography | 40-60% (Estimated) | ~70% | Provides a significant enrichment of this compound. |

| HSCCC | >90% | ~85% | Effective for removing closely related flavonoid impurities. |

| Preparative HPLC | >98% | ~90% | Final polishing step to obtain high-purity this compound. |

Table 3: UPLC-MS/MS Parameters for this compound Quantification

| Parameter | Value | Reference |

| Column | HSS T3 | |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | |

| Linear Range | 1-4000 ng/mL | |

| Precision (Intra- and Inter-day) | <12% | |

| Accuracy | 86-112% | |

| Recovery | >68% | |

| Matrix Effect | 86-90% |

Visualization of Experimental Workflows and Signaling Pathways

Caption: Workflow for this compound Extraction and Purification.

References

Application Note: Quantification of Isoscoparin using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of Isoscoparin in various samples using a validated High-Performance Liquid Chromatography (HPLC) method.

Introduction

This compound, a C-glycosylflavone, is a compound of significant interest in pharmaceutical and cosmetic research due to its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. This application note details a robust HPLC method for the determination of this compound, complete with experimental protocols and validation data.

Principle

The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 column with a gradient elution of a mobile phase consisting of an acidified aqueous solution and an organic solvent. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The following table summarizes the chromatographic conditions for two different validated methods: one for a plant extract and another adaptable from a UPLC-MS/MS method for biological samples.[1][2]

| Parameter | Method 1: For Plant Extracts[2] | Method 2: Adapted from Biological Sample Analysis[1] |

| Column | Unison US-C18 | HSS T3 or equivalent C18 column |

| Mobile Phase A | 0.05% (v/v) Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol | Acetonitrile |

| Elution | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | Not specified, typically 0.8-1.2 mL/min for HPLC |

| Column Temperature | 35 °C | 40 °C |

| Detection Wavelength | 330 nm | Not specified, 330 nm is a suitable wavelength |

| Injection Volume | Not specified, typically 10-20 µL | Not specified, typically 10-20 µL |

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a solvent compatible with the initial mobile phase composition.[3][4] A typical concentration range for the calibration curve could be 1-100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

-

For Plant Extracts:

-

Accurately weigh a known amount of the dried and powdered plant material.

-

Extract the material with a suitable solvent (e.g., methanol) using techniques such as sonication or reflux.

-

Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.[4]

-

-

For Biological Samples (e.g., Blood/Plasma):

-

To a known volume of the biological sample (e.g., 100 µL), add a precipitating agent like acetonitrile or a mixture of acetonitrile and methanol (e.g., 9:1 v/v).[1][5]

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[2] The following tables summarize the key validation parameters.

Table 1: Method Validation Parameters for this compound in Silene seoulensis Extract [2]

| Parameter | Result |

| **Linearity (R²) ** | > 0.99988 |

| Limit of Detection (LOD) | 0.02 mg/mL |

| Limit of Quantification (LOQ) | 0.07 mg/mL |

| Precision (%RSD) | < 0.46% |

| Accuracy (Recovery) | 99.10 - 101.61% |

Table 2: Method Validation Parameters for this compound in Mouse Blood (UPLC-MS/MS) [1]

| Parameter | Result |

| Linearity Range | 1 - 4000 ng/mL |

| Correlation Coefficient (r) | > 0.998 |

| Intra-day and Inter-day Precision (%RSD) | < 12% |

| Accuracy | 86 - 112% |

| Recovery | > 68% |

| Matrix Effect | 86 - 90% |

Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: A flowchart illustrating the key steps in the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is specific, accurate, precise, and linear for the quantification of this compound in different matrices. The detailed protocol provides a reliable and robust analytical procedure for researchers, scientists, and drug development professionals working with this compound. The method's validation ensures that it is suitable for its intended purpose in quality control and research applications.

References

- 1. Determination of this compound in mouse blood using UPLC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical Method Development of this compound in Silene seoulensis Extract Using HPLC -Journal of the Society of Cosmetic Scientists of Korea | Korea Science [koreascience.kr]

- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for UPLC-MS/MS Analysis of Isoscoparin in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscoparin, a flavonoid compound found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The following tables summarize the quantitative parameters for a validated UPLC-MS/MS method for the determination of this compound in mouse plasma.[1][2]

Table 1: UPLC-MS/MS Method Validation Parameters for this compound Analysis

| Parameter | Result |

| Linearity Range | 1 - 4000 ng/mL (r² > 0.998) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 12% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy | 86% - 112% |

| Recovery | > 68% |

| Matrix Effect | 86% - 90% |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Half-life (t½) | Short |

| Bioavailability | 2.6% |

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol describes the extraction of this compound from plasma samples using protein precipitation.

Materials:

-

Biological plasma samples

-

Acetonitrile (ACN)

-